
Acid black 52
Overview
Description
Acid Black 52 (CAS No. 5610-64-0) is a synthetic azo dye classified as a trivalent chromium complex. Its chemical formula is C₆₀H₃₀Cr₂N₉O₂₁S₃·3Na, with a molecular weight of 1,413.13 g/mol . The dye is synthesized via a coupling reaction involving 1-amino-6-nitro-2-naphthol-4-sulfonic acid, β-naphthol, and chromates, followed by sodium hydroxide treatment to yield the final product .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acid Black 52 is synthesized through a series of chemical reactions involving aromatic amines. The primary synthetic route includes the diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the formation of the desired azo bond .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using batch or continuous processes. The production involves the use of high-purity raw materials and stringent quality control measures to ensure consistency in the dye’s properties. The final product is usually available in powder form, which is then dissolved in water for various applications .
Chemical Reactions Analysis
Types of Reactions
Acid Black 52 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of various degradation products.
Reduction: this compound can be reduced to its corresponding amines, which are often less colored and more environmentally benign.
Substitution: The dye can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Strong acids like sulfuric acid and bases like sodium hydroxide are commonly employed.
Major Products Formed
The major products formed from these reactions include various aromatic amines and other degradation products, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Scientific Research Applications
Chemical Properties and Structure
Acid Black 52 is characterized by its chemical formula and is primarily used for dyeing nylon, leather, and wool. Its ability to form stable complexes with metals enhances its utility in various applications but also raises concerns regarding its environmental persistence and toxicity .
Phytotoxicity Assessment
Research has indicated that this compound exhibits significant phytotoxic effects. A study evaluated the phytotoxicity of AB-52 and its degradation intermediates using seeds of Vigna radiata and Phaseolus vulgaris. The results showed that seeds treated with a concentration of 100 ppm of AB-52 had low germination rates (30% for V. radiata and 40% for P. vulgaris), indicating its harmful effects on plant life . The study further demonstrated that the degradation products were less toxic than the parent compound, suggesting potential pathways for detoxification through advanced oxidation processes.
Use of Fungi
Bioremediation has emerged as a promising approach for the treatment of wastewater containing this compound. Fungi such as Aspergillus flavus have been studied for their ability to degrade this dye in batch bioreactor systems. In one study, the removal efficiency of this compound was optimized through response surface methodology, indicating that fungal bioremediation could effectively reduce dye concentrations in contaminated water .
Biochar Adsorption
Another innovative approach involves the use of biochar derived from algal biomass to adsorb this compound from aqueous solutions. A study found that biochar prepared from Spirulina platensis exhibited a high adsorption capacity for AB-52, with removal efficiencies reaching up to 89.84% under optimal conditions. This method not only addresses dye removal but also promotes sustainability by utilizing waste materials .
Photocatalytic Degradation
Recent advancements in photocatalytic degradation techniques have shown promise in breaking down this compound under visible light conditions. A novel bimetallic catalyst composed of silver and zirconium-doped titanium dioxide was synthesized to enhance the photocatalytic activity against AB-52. The study revealed effective degradation pathways and a significant reduction in toxicity of the intermediates produced during the process .
Summary Table of Applications
Application | Description | Effectiveness |
---|---|---|
Phytotoxicity Assessment | Evaluating the toxic effects on plant germination | Low germination rates observed |
Fungal Bioremediation | Using Aspergillus flavus for dye degradation | High removal efficiency |
Biochar Adsorption | Utilizing biochar from algae for dye adsorption | Up to 89.84% removal efficiency |
Photocatalytic Degradation | Degrading AB-52 using bimetallic catalysts under visible light | Effective reduction in toxicity |
Mechanism of Action
Molecular Targets and Pathways
Acid Black 52 primarily targets proteins, particularly those found in blood. It reacts with the amino groups in these proteins, forming a dark blue-black colored product. This staining property makes it useful in various laboratory experiments.
Mode of Action
The dye works by forming covalent bonds with the amino groups in proteins, leading to a stable and intense coloration. This mechanism is particularly useful in applications requiring long-lasting and vivid staining.
Comparison with Similar Compounds
Key Properties :
- High lightfastness and washfastness (ISO and AATCC standards).
- Forms stable coordination bonds with chromium, enhancing color retention .
Table 1: Comparison of Acid Black 52 with Selected Analogues
Structural and Functional Contrasts
Chromium-Complex Azo Dyes :
- This compound vs. Mordant Black 1 :
- This compound contains three sulfonic acid groups (-SO₃H), enhancing solubility in aqueous media, whereas Mordant Black 1 has fewer sulfonic groups, limiting its solubility .
- This compound’s nitro (-NO₂) and hydroxyl (-OH) substituents improve affinity for polyamide fibers, while Mordant Black 1 relies on chromium coordination for wool dyeing .
Non-Chromium Acid Dyes: Example: Acid Black 194 (a copper-complex dye).
- Chromium complexes (e.g., this compound) generally exhibit superior washfastness but raise environmental concerns due to chromium discharge. Copper complexes offer lower toxicity but may lack comparable color depth .
Inorganic Pigments (Carbon Black): Carbon black (CAS No. 1333-86-4) is an inorganic pigment used in tires and plastics.
Research Findings and Limitations
- Synthesis Efficiency : this compound’s multi-step synthesis (coupling, chromation) is resource-intensive compared to simpler azo dyes, but yields high purity and stability .
- Environmental Impact : Chromium in this compound poses disposal challenges, necessitating wastewater treatment to meet regulatory limits .
- Antibacterial/Antioxidant Properties : Unlike kombucha-derived organic acids (), this compound lacks bioactive properties, limiting its use to industrial coloration.
Biological Activity
Acid Black 52 (AB-52) is an azo dye commonly used in various industrial applications, particularly in textiles. Its biological activity has garnered attention due to its potential environmental impact and toxicity to living organisms. This article explores the biological activity of this compound, focusing on its phytotoxicity, microbial effects, and degradation studies.
Chemical Structure and Properties
This compound is a complex chromium azo dye with the chemical formula . It is characterized by its dark color and solubility in water, which enhances its application in dyeing processes but raises concerns regarding its environmental persistence and toxicity.
Phytotoxicity Assessment
Research has shown that this compound exhibits significant phytotoxic effects. A study conducted on the germination of seeds from Vigna radiata and Phaseolus vulgaris revealed that exposure to a concentration of 100 ppm resulted in low germination rates: 30% for V. radiata and 40% for P. vulgaris . This indicates that AB-52 can adversely affect plant growth, potentially disrupting ecosystems.
Table 1: Germination Rates of Seeds Treated with this compound
Seed Type | Concentration (ppm) | Germination Rate (%) |
---|---|---|
Vigna radiata | 100 | 30 |
Phaseolus vulgaris | 100 | 40 |
Microbial Inhibition
This compound has been reported to inhibit microbial oxidation processes in environments such as activated sludge and stream water . This inhibition can lead to reduced microbial diversity and functionality, impacting wastewater treatment processes. The dye's presence in aquatic systems can disrupt the natural balance of microbial communities essential for nutrient cycling and organic matter decomposition.
Enzymatic Degradation Studies
Fungal species have been explored for their ability to degrade this compound effectively. Enzymes such as laccase, lignin peroxidase (LiP), and manganese peroxidase (MnP) have been implicated in the decolorization process. A study reported that these enzymes could significantly reduce the concentration of AB-52 in contaminated environments, highlighting the potential for bioremediation strategies using fungal systems .
Table 2: Enzyme Activities During Decolorization of this compound
Enzyme | Activity Level (U/mL) |
---|---|
Laccase | High |
Lignin Peroxidase | Moderate |
Manganese Peroxidase | Low |
Case Studies on Biodegradation
- Fungal Biodegradation : A case study involving Trametes versicolor demonstrated effective degradation of this compound under controlled laboratory conditions. The study found that the fungus could break down the dye into less toxic metabolites, suggesting a viable bioremediation approach for contaminated sites .
- Photocatalytic Degradation : Another innovative approach involved using bimetallic nanoparticles (silver and zirconium doped TiO2) under visible light to degrade this compound. The photocatalytic process not only degraded the dye but also assessed the toxicity of intermediate products, indicating a reduction in phytotoxicity compared to untreated samples .
Q & A
Basic Research Questions
Q. What experimental parameters are critical for optimizing Acid Black 52 degradation in batch vs. continuous bioreactor systems?
Methodological guidance:
- In batch systems, key parameters include initial dye concentration (e.g., 100–5000 mg/L), pH (4–6), and incubation time (35–50 hours). For continuous systems, hydraulic retention time (28–220 hours) and flow rate are critical .
- Use spectrophotometry (e.g., absorbance at λmax for this compound) to quantify color removal, and atomic absorption spectroscopy (AAS) for heavy metal (e.g., Cr, Cu) analysis .
Q. How can researchers validate the reproducibility of this compound removal efficiency across experimental setups?
Methodological guidance:
- Replicate experiments under identical conditions (dye concentration, pH, microbial strain) and report mean removal efficiencies with standard deviations.
- Include control experiments (e.g., abiotic systems) to distinguish microbial activity from passive adsorption .
- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental documentation to ensure reproducibility .
Q. What statistical tools are appropriate for analyzing variability in this compound degradation data?
Methodological guidance:
- Use ANOVA to compare removal efficiencies across multiple experimental groups.
- Apply regression analysis to model relationships between variables (e.g., dye concentration vs. removal rate) .
- For small datasets, non-parametric tests (e.g., Mann-Whitney U) are preferable .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound bioremediation while addressing data contradictions?
Methodological guidance:
- Design a central composite design (CCD) with variables like dye concentration (200–500 mg/L), pH (4–6), and time (35–50 hours).
- Resolve contradictions (e.g., reduced efficiency at high concentrations due to microbial inhibition) by validating model predictions with follow-up experiments .
- Use software (e.g., Design-Expert) to generate 3D surface plots and identify optimal conditions .
Q. What mechanistic insights can be derived from SEM-EDX and GC-MS analyses of this compound degradation by fungi?
Methodological guidance:
- SEM-EDX reveals surface morphology and elemental composition of fungal biomass, confirming biosorption of Cr/Cu .
- GC-MS identifies intermediate metabolites (e.g., aromatic amines) to infer biodegradation pathways .
- Combine these with FTIR to track functional group changes in the dye structure .
Q. How do researchers reconcile discrepancies between theoretical and experimental removal efficiencies in this compound studies?
Methodological guidance:
- Evaluate assumptions in theoretical models (e.g., neglecting competitive inhibition at high dye concentrations).
- Perform sensitivity analysis to identify parameters (e.g., microbial growth rate) with the highest uncertainty .
- Use error propagation techniques to quantify confidence intervals for model predictions .
Q. What protocols ensure ethical and rigorous data management in this compound research?
Methodological guidance:
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage.
- Document raw data, preprocessing steps (e.g., outlier removal), and statistical codes in supplementary materials .
- Adhere to institutional guidelines for data sharing and archiving (e.g., EUR Data Management Plan) .
Q. Data Contradiction & Validation
Q. How should researchers address conflicting reports on this compound toxicity thresholds in microbial systems?
Methodological guidance:
- Conduct dose-response assays (e.g., IC50 calculations) under standardized conditions (pH, temperature).
- Compare toxicity endpoints (e.g., biomass inhibition, enzyme activity) across studies to identify methodological differences .
- Use meta-analysis to aggregate data and resolve variability .
Q. What strategies differentiate biosorption from biodegradation mechanisms in this compound removal studies?
Methodological guidance:
- Perform mass balance analysis: compare total dye removal with degradation byproduct concentrations.
- Use live/dead microbial cell assays (e.g., propidium iodide staining) to distinguish metabolic activity from passive adsorption .
- Track isotopic labeling (e.g., 14C-labeled dye) to confirm mineralization .
Q. Experimental Design & Reporting
Q. How to structure a research article on this compound to meet journal standards (e.g., ACS, Beilstein)?
Methodological guidance:
- Clearly separate Methods (detailed protocols for reproducibility) and Results (statistical analysis without interpretation) .
- Use SI units, structural formulas, and reaction mechanisms consistently .
- Cite primary literature for known compounds and provide spectral data (e.g., NMR, MS) for new derivatives .
Properties
IUPAC Name |
trisodium;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C20H13N3O7S.2Cr.3Na/c3*24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;;;;;/h3*1-10,24-25H,(H,28,29,30);;;;;/q;;;;;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDIMGHFQDRBKD-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)[O-])[N+](=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)[O-])[N+](=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)[O-])[N+](=O)[O-])O.[Na+].[Na+].[Na+].[Cr].[Cr] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H36Cr2N9Na3O21S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873917 | |
Record name | Acid Black 52 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1488.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Black powder; [MSDSonline] | |
Record name | Acid black 52 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3500 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Solubility in water: <0.01 g/L at 20 °C and pH 4.39 /Non-sodium complex/[ECHA; Search for Chemicals. Chromium, 3-hydroxy-4-, Soluble in water (30 mg/mL), Soluble in ethanol (20 mg/mL) and methyl Cellosolve (20 mg/mL); slightly soluble in acetone and insoluble in all other organic solvents. | |
Record name | ACID BLACK 52 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4205 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.58 at 20 °C (OECD Guideline 109 (Density of Liquids and Solids))[ECHA; Search for Chemicals. Chromium, 3-hydroxy-4- | |
Record name | ACID BLACK 52 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4205 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Black powder | |
CAS No. |
5610-64-0 | |
Record name | C.I. Acid Black 52 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acid Black 52 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chromium, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonic acid complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACID BLACK 52 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4205 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes at 299 °C (OECD Guideline 102 (Melting point / Melting Range)[ECHA; Search for Chemicals. Chromium, 3-hydroxy-4- | |
Record name | ACID BLACK 52 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4205 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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